11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
This compound is a nitrogen-rich tricyclic heterocycle featuring a pyridine-3-carbonyl substituent. Its structure comprises a fused bicyclic core (7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene) with a pyridine moiety attached via a carbonyl group. The hydrochloride salt of the parent triazatricyclo compound is commercially available from multiple suppliers, indicating industrial relevance .
Properties
IUPAC Name |
pyridin-3-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(11-3-2-6-16-9-11)18-7-8-19-14(10-18)12-4-1-5-13(12)17-19/h2-3,6,9H,1,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLPKHMHSVCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrazolo-Pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo-pyrazine core.
Attachment of the Cyclopentane Ring: The cyclopentane ring is introduced through a cycloaddition reaction, often using a Diels-Alder reaction.
Introduction of the Pyridine Moiety: The pyridine ring is attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.
Final Functionalization: The methanone group is introduced through an oxidation reaction, typically using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated or arylated compounds.
Scientific Research Applications
Chemistry
In chemistry, 11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In industry, the compound is explored for its potential use in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on structurally related heterocycles, emphasizing synthesis routes, physicochemical properties, and functional group variations.
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)
Evidence Source : Synthesis and characterization of thiazolo-pyrimidine derivatives (2015) .
| Parameter | 11a | 11b | 12 | Target Compound |
|---|---|---|---|---|
| Structure | Thiazolo[3,2-a]pyrimidine with 2,4,6-trimethylbenzylidene substituent | Thiazolo[3,2-a]pyrimidine with 4-cyanobenzylidene substituent | Pyrimido[2,1-b]quinazoline with 5-methylfuran-2-yl group | Tricyclic triazatricyclo core with pyridine-3-carbonyl substituent |
| Molecular Formula | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S | C₁₇H₁₀N₄O₃ | Likely C₁₆H₁₃N₅O (estimated based on parent triazatricyclo framework + substituent) |
| Yield (%) | 68% | 68% | 57% | Not reported in provided evidence |
| Melting Point | 243–246 °C | 213–215 °C | 268–269 °C | Not reported |
| Key Functional Groups | CN, CO, NH | CN, CO, NH | CN, CO, NH | Pyridine carbonyl, triazatricyclo core |
| Spectral Data | IR (CN: 2,219 cm⁻¹), ^1^HNMR (δ 7.94 for =CH) | IR (CN: 2,209 cm⁻¹), ^1^HNMR (δ 8.01 for =CH) | IR (CN: 2,220 cm⁻¹), ^1^HNMR (δ 9.59 for NH) | Not available in provided evidence |
Key Observations :
- The target compound differs significantly in core structure (triazatricyclo vs. thiazolo-pyrimidine or pyrimido-quinazoline).
- Compound 12’s higher melting point (268–269 °C) suggests greater stability due to fused quinazoline rings .
- The target compound’s pyridine-3-carbonyl group introduces a planar aromatic system, likely improving π-π stacking interactions compared to the alkyl/cyano substituents in 11a–b.
Pyran Dicarbonitrile Derivatives (Compounds 11a, 11b)
Evidence Source : Synthesis of pyran-based heterocycles (2012) .
Key Observations :
- Pyran derivatives (11a, 11b) prioritize polar functional groups (CN, COOEt) for solubility and reactivity, whereas the target compound’s tricyclic core may prioritize rigidity and lipophilicity.
- The absence of a fused triazatricyclo system in pyran derivatives limits their conformational stability compared to the target compound.
Industrial and Commercial Relevance
The hydrochloride salt of the parent triazatricyclo compound (7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene; hydrochloride) is supplied by multiple Chinese and U.S.-based firms, including:
- Unibest Pharma (China, 11–50 employees)
- BIC-CHEM KANGMING PHARMA (ISO-certified, China)
- ALL Chemistry Inc. (U.S., <5 employees)
This commercial availability underscores its utility as a building block in pharmaceutical R&D. However, the pyridine-3-carbonyl derivative’s synthesis and applications remain understudied in the provided evidence.
Biological Activity
11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 268.32 g/mol. Its structural complexity includes triazatricyclo components and a pyridine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can influence several pathways:
- Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptor activity, affecting signal transduction processes.
- Anticancer Activity : Preliminary studies suggest it could induce apoptosis in cancer cell lines by targeting specific cellular mechanisms.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; potential for development as an anticancer agent. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation in model systems. |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress and neurodegeneration in experimental models. |
Case Studies and Research Findings
-
Anticancer Studies
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including breast and colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
-
Anti-inflammatory Research
- A study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in the production of inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent.
-
Neuroprotective Studies
- Research focusing on neuroprotection revealed that the compound could mitigate oxidative stress-induced damage in neuronal cell cultures. This effect is hypothesized to be due to the compound's ability to enhance antioxidant defenses within cells.
Q & A
Q. What are the optimal synthetic routes for 11-(pyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0²⁶]dodeca-1,6-diene, and how can reaction conditions be systematically optimized?
Methodological Answer:
-
Core Strategy: Adapt multi-step cyclization protocols using pyridine-3-carbonyl precursors. A reflux system with 1,4-dioxane and triethylamine (as a base) is effective for analogous tricyclic syntheses .
-
Optimization Table:
Parameter Tested Range Optimal Condition Impact on Yield Solvent Dioxane, THF, DMF 1,4-Dioxane +20% vs. THF Temperature (°C) 80–120 100 Maximizes purity Reaction Time (h) 4–12 6 85% conversion Catalyst Triethylamine, DBU, K₂CO₃ Triethylamine (0.5 eq) Reduces byproducts -
Key Insight: Monitor intermediates via HPLC to identify kinetic bottlenecks. Adjust stoichiometry of pyridine-3-carbonyl precursors to avoid dimerization .
Q. What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy: Use -/-NMR to verify pyridine and tricyclic proton environments. Mass spectrometry (HRMS) confirms molecular weight (±1 ppm).
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsion angles in the tricyclic core. For best results:
- Example Metrics from Analog Studies:
Q. How can researchers assess the stability of this compound under different storage conditions?
Methodological Answer:
- Protocol: Conduct accelerated stability studies under ICH Q1A guidelines.
- Conditions: 25°C/60% RH (ambient), 40°C/75% RH (stress), -20°C (control).
- Analysis: HPLC purity checks at 0, 1, 3, and 6 months.
- Critical Factors:
- Hygroscopicity: Use Karl Fischer titration to monitor moisture uptake.
- Photostability: Expose to UV light (ICH Q1B) to detect decomposition pathways.
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?
Methodological Answer:
- Root Cause Analysis: Divergences often arise from (i) force field parameterization in simulations or (ii) solvent effects omitted in DFT calculations.
- Case Study: Hybrid models combining receptor-response profiles (wet-lab) with machine learning (ML) improve correlation (e.g., 70% vs. 40% for pure computational models) .
- Actionable Steps:
Q. What hybrid computational-experimental strategies improve the accuracy of receptor-binding predictions for such tricyclic compounds?
Methodological Answer:
- Strategy: Combine heterologous receptor expression (wet-lab) with meta-analysis of existing datasets.
- Example Workflow:
Wet-Lab: Express 52 mouse/human receptors and test agonism (≥93 odorants) to generate baseline activity .
Computational: Apply multidimensional scaling (MDS) to align chemical features with receptor-response clusters .
- Metrics for Success:
- Cluster overlap: ≥80% between experimental and predicted binding modes.
- False-positive rate: <5% in virtual screening.
Q. What methodological considerations are critical when comparing crystallographic data across analogs with similar tricyclic frameworks?
Methodological Answer:
- Key Factors:
- Data Quality: Ensure comparable resolution (≤1.0 Å) and -factors (≤0.05) across datasets .
- Thermal Motion: Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects.
- Supramolecular Interactions: Map π-π stacking and hydrogen-bonding networks using Mercury software.
- Case Study: In hexaazatricyclo analogs, phenyl-methoxy substituents induce torsional strain (5–10° deviation vs. unsubstituted cores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
